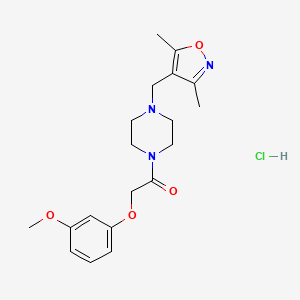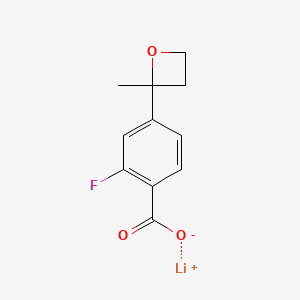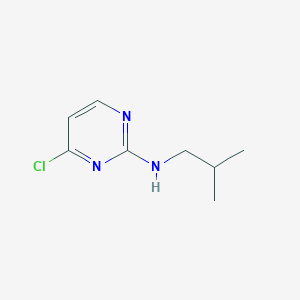
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone, also known as BMM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone has shown potential in various fields of scientific research. It has been studied for its anti-tumor properties and has been found to inhibit the growth of cancer cells in vitro. (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone has also been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models. In addition, (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. One study found that (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone inhibits the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone's anti-tumor and anti-inflammatory properties.
Biochemical and Physiological Effects
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone has been found to have various biochemical and physiological effects. In one study, (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone was shown to increase the levels of glutathione, an antioxidant, in rat liver cells. (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may contribute to (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone's potential use as a treatment for Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone in lab experiments is its relative ease of synthesis. However, (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone is not widely available and may be expensive to obtain. In addition, more research is needed to fully understand the mechanism of action and potential side effects of (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone.
Future Directions
There are several potential future directions for research on (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone. One area of interest is its potential use as a treatment for cancer. Further studies are needed to investigate the anti-tumor properties of (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone and its potential use in combination with other cancer treatments. (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone's potential use as a treatment for Alzheimer's disease also warrants further investigation. Additionally, (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone's potential use as a chiral auxiliary in asymmetric synthesis could be explored further.
Synthesis Methods
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-methylpyrrolidine with benzyl chloride, followed by the reaction of the resulting compound with epichlorohydrin. The final product is obtained through the hydrolysis of the epoxide ring using sodium hydroxide.
properties
IUPAC Name |
(2-benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-15(10-12-6-3-2-4-7-12)8-5-9-16(15)14(17)13-11-18-13/h2-4,6-7,13H,5,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWDOMXYGLVBBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C2CO2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2380001.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2380002.png)
![N-(3-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2380006.png)

![2-Cyclobutyl-1h-benzo[d]imidazole](/img/structure/B2380008.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-bromobenzamide](/img/structure/B2380010.png)
![1-[(3Ar,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone](/img/structure/B2380012.png)


![Methyl 4-[(3-fluorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2380015.png)
![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2380016.png)

![2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2380020.png)
